Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

Catalog No.
S565514
CAS No.
68641-49-6
M.F
C6H8ClN2O5P
M. Wt
254.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

CAS Number

68641-49-6

Product Name

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

IUPAC Name

3-[chloro-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one

Molecular Formula

C6H8ClN2O5P

Molecular Weight

254.56 g/mol

InChI

InChI=1S/C6H8ClN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2

InChI Key

KLDLRDSRCMJKGM-UHFFFAOYSA-N

SMILES

C1COC(=O)N1P(=O)(N2CCOC2=O)Cl

Synonyms

bis(2-oxo-3-oxazolidinyl)phosphinic chloride, BOP-Cl

Canonical SMILES

C1COC(=O)N1P(=O)(N2CCOC2=O)Cl

Peptide Bond Formation

BOP-Cl is a valuable tool for researchers studying peptides, which are chains of amino acids linked by peptide bonds. These molecules play essential roles in various biological processes, and understanding their structure and function is crucial in many areas of research, including drug discovery and development.

BOP-Cl promotes peptide bond formation by activating the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid. This reaction results in the formation of a new peptide bond and the release of BOP-Cl as a leaving group.

  • Reference: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride:

BOP-Cl's advantages include its:

  • High reactivity: It efficiently activates the carboxyl group, leading to faster reaction times and higher yields of desired peptides.
  • Mild reaction conditions: It operates effectively at room temperature, minimizing the risk of degradation of sensitive amino acids.
  • Good compatibility with various protecting groups: It can be used with a wide range of protecting groups commonly employed in peptide synthesis.

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is a chemical compound characterized by its unique structure, which includes two oxazolidinyl rings and a phosphinic chloride moiety. The molecular formula for this compound is C6_6H8_8ClN2_2O5_5P, and it is classified under organophosphorus compounds. This compound is notable for its reactivity, particularly in activating carboxyl groups, making it a valuable reagent in organic synthesis.

BOP-Cl does not have a mechanism of action in biological systems. It acts as a reagent in organic synthesis, specifically in peptide bond formation.

BOP-Cl is classified as a harmful substance []. It can cause irritation or burns upon contact with skin, eyes, or respiratory system [].

  • Safety Precautions:
    • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirator when handling BOP-Cl [].
    • Work in a well-ventilated area [].
. Its reactivity allows it to convert carboxylic acids into esters, including thioesters and phosphoesters. The compound can also facilitate the formation of amides and peptides, demonstrating its versatility in organic synthesis .

Key Reactions

  • Activation of Carboxylic Acids: Converts acids to esters.
  • Formation of Thioesters: Reacts with thiols to form thioesters.
  • Peptide Synthesis: Engages in amide bond formation, crucial for peptide synthesis.

Research indicates that bis(2-oxo-3-oxazolidinyl)phosphinic chloride exhibits significant biological activity. It has been studied for its potential to attenuate reactive oxygen species production in cells, particularly in U937 cells, through the inhibition of mitogen-activated protein kinase pathways . This suggests potential applications in pharmacology and therapeutic development.

The synthesis of bis(2-oxo-3-oxazolidinyl)phosphinic chloride typically involves the reaction of phosphinic acid derivatives with oxazolidinone precursors. One common method includes:

  • Starting Materials: Phosphinic acid derivatives and 2-oxo-3-oxazolidinones.
  • Reaction Conditions: The reaction is usually conducted under controlled temperature and inert atmosphere to avoid moisture interference.
  • Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity.

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride finds applications across various fields:

  • Organic Synthesis: As a coupling agent for the formation of esters and amides.
  • Pharmaceuticals: Potential use in drug design due to its biological activity.
  • Polymer Chemistry: Involved in modifying polymer chains through melt coupling reactions .

Several compounds share structural or functional similarities with bis(2-oxo-3-oxazolidinyl)phosphinic chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Phosphoric acid derivativesContains phosphorus and oxygenCommonly used as acid catalysts
OxazolidinonesContains oxazolidine ringsKnown for antibiotic properties
PhosphonatesPhosphorus-containing organicsUsed in agricultural applications

Uniqueness

What sets bis(2-oxo-3-oxazolidinyl)phosphinic chloride apart is its dual functionality as both a coupling agent and a potential therapeutic agent, which is less common among similar compounds.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

68641-49-6

Wikipedia

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

Dates

Modify: 2023-08-15

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